molecular formula C14H10F2O3 B5697086 4-fluorophenyl (4-fluorophenoxy)acetate

4-fluorophenyl (4-fluorophenoxy)acetate

Cat. No.: B5697086
M. Wt: 264.22 g/mol
InChI Key: XTGBQCVGDQDIJV-UHFFFAOYSA-N
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Description

4-Fluorophenyl (4-fluorophenoxy)acetate is an organic compound with the molecular formula C14H10F2O3 It is characterized by the presence of two fluorine atoms attached to phenyl and phenoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl (4-fluorophenoxy)acetate can be achieved through the esterification of 4-fluorophenol with 4-fluorophenoxyacetic acid. One common method involves the reaction of 4-fluorophenol with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is typically carried out in an organic solvent like benzene under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl (4-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl and phenoxy groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to produce 4-fluorophenol and 4-fluorophenoxyacetic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Hydroquinones or other reduced products.

    Hydrolysis: 4-Fluorophenol and 4-fluorophenoxyacetic acid.

Scientific Research Applications

4-Fluorophenyl (4-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluorophenyl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl acetate
  • 4-Fluorophenoxyacetic acid
  • 4-Fluoroacetophenone
  • 4-Fluorophenetole

Uniqueness

4-Fluorophenyl (4-fluorophenoxy)acetate is unique due to the presence of both phenyl and phenoxy groups with fluorine substitutions. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in diverse scientific and industrial fields.

Properties

IUPAC Name

(4-fluorophenyl) 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGBQCVGDQDIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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